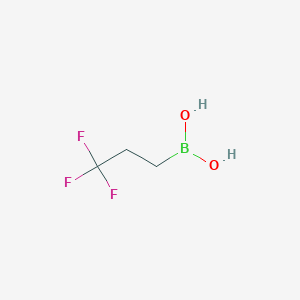

(3,3,3-Trifluoropropyl)boronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

3,3,3-trifluoropropylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BF3O2/c5-3(6,7)1-2-4(8)9/h8-9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWFGWPBMSKDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281856 | |

| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674-55-5 | |

| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, (3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Versatility of Boronic Acids in Synthesis and Materials Science

Boronic acids are a class of organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. wiley-vch.de These compounds are notable for their stability, low toxicity, and straightforward synthesis. boronmolecular.com One of their most prominent roles is in the Suzuki-Miyaura cross-coupling reaction , a powerful method for forming carbon-carbon bonds, which is essential in the production of pharmaceuticals and agrochemicals. boronmolecular.comsigmaaldrich.com

Beyond their use in synthesis, boronic acids are instrumental in molecular recognition and the development of sensors. boronmolecular.commolecularcloud.org Their ability to form reversible covalent bonds with diols, such as those found in saccharides, makes them ideal for creating sensors for glucose and other sugars. boronmolecular.comwikipedia.org This property is also being explored for applications in drug delivery systems. boronmolecular.com In materials science, boronic acid derivatives are used to create functional materials with specific electronic and optical properties. boronmolecular.com

The Influence of Fluorine in Organic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties. nih.govtandfonline.com Fluorine is the most electronegative element, and its presence can impact a molecule's acidity, metabolic stability, and how it binds to other molecules. mdpi.comresearchgate.net These changes are particularly valuable in medicinal chemistry, where fluorinated compounds are found in a wide range of pharmaceuticals, from antivirals to cancer treatments. mdpi.comyoutube.com

The addition of fluorine can enhance a drug's effectiveness by improving its ability to pass through cell membranes and resist metabolic breakdown. nih.govresearchgate.net For example, the trifluoromethyl group, a common fluorine-containing substituent, is known to increase the hydrophobicity of a compound, which can aid its penetration into the hydrophobic pockets of proteins. mdpi.com

3,3,3 Trifluoropropyl Boronic Acid: a Unique Chemical Tool

Established Synthetic Routes to Alkylboronic Acids and Esters

Several classical and contemporary methods are employed for the synthesis of alkylboronic acids and their corresponding esters. These foundational techniques provide the basis for the preparation of more complex fluorinated analogues.

Metal-Halogen Exchange Followed by Alkyl Borate (B1201080) Quenching

A fundamental and widely practiced method for creating carbon-boron bonds is the metal-halogen exchange reaction. wikipedia.orgias.ac.in This process involves the reaction of an organic halide with an electropositive metal, typically lithium or magnesium, to form an organometallic intermediate. wikipedia.org This highly reactive species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to yield the desired boronate ester. Subsequent hydrolysis of the ester produces the alkylboronic acid.

The reaction proceeds via the formation of a carbanionic intermediate, which then acts as a nucleophile, attacking the electrophilic boron atom of the trialkyl borate. ethz.chprinceton.edu The rate of exchange is influenced by the nature of the halogen, with the reactivity order being I > Br > Cl. wikipedia.org While effective, this method can be limited by the functional group tolerance due to the high reactivity of the organometallic intermediates.

Palladium-Catalyzed Borylation Reactions

In recent years, palladium-catalyzed borylation reactions have emerged as a powerful and versatile alternative for the synthesis of alkylboronic acids and esters. nih.govnih.gov These methods offer milder reaction conditions and greater functional group tolerance compared to traditional organometallic routes. nih.govorganic-chemistry.org A common approach involves the cross-coupling of an alkyl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. nih.govorganic-chemistry.org

The catalytic cycle typically involves the oxidative addition of the alkyl halide to the palladium(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to afford the alkylboronate ester and regenerate the catalyst. nih.gov The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity. nih.govorganic-chemistry.org This methodology has been successfully applied to a wide range of primary alkyl bromides, iodides, and even tosylates. nih.govorganic-chemistry.org

Table 1: Comparison of Metal-Halogen Exchange and Palladium-Catalyzed Borylation

| Feature | Metal-Halogen Exchange | Palladium-Catalyzed Borylation |

| Reagents | Organohalides, alkyllithium or Grignard reagents, trialkyl borates | Alkyl halides, diboron reagents, palladium catalyst |

| Reaction Conditions | Often requires low temperatures and inert atmospheres | Generally milder conditions |

| Functional Group Tolerance | Limited by the high reactivity of organometallic intermediates | High, tolerates a wide range of functional groups nih.govorganic-chemistry.org |

| Scope | Broad for simple alkyl halides | Broad, including primary and some secondary alkyl halides organic-chemistry.org |

Transesterification Methods for Boronate Ester Formation

Transesterification is a key process for the formation and modification of boronate esters. google.comacs.orgresearchgate.net This equilibrium-driven reaction involves the exchange of the diol component of a boronate ester with another alcohol or diol. researchgate.net It is particularly useful for converting robust and easily prepared boronate esters, such as pinacol (B44631) esters, into other esters or for the deprotection to the corresponding boronic acid. acs.orgresearchgate.net

The reaction is often catalyzed by acids or bases, and the equilibrium can be shifted by removing one of the products, for instance, through distillation. google.com For example, the transesterification of a secondary alcohol borate ester with methanol (B129727) can be employed to produce the desired alcohol and trimethyl borate. google.com This method is also valuable for accessing a variety of boronic acid derivatives from a common intermediate. nih.gov

Synthesis of Key Trifluoropropyl-Containing Precursors

Preparation of 3,3,3-Trifluoropropionaldehyde and Derivatives from Vinyl Ethers

The synthesis of 3,3,3-trifluoropropionaldehyde is a key step in accessing the trifluoropropyl group. One approach involves the reaction of fluorinated building blocks with vinyl ethers. For instance, β-trifluoromethyl vinyl ethers can be synthesized through the base-mediated C-O coupling of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenols. researchgate.net Furthermore, the reaction of perfluoroalkyl hypofluorites with perfluoroalkenes can yield completely fluorinated ethers. fluorine1.ru These fluorinated ethers can then potentially be converted to the desired aldehyde through subsequent chemical transformations. Another strategy involves the dehydrohalogenation of compounds like 1-chloro-3,3,3-trifluoropropene to produce 3,3,3-trifluoropropyne, which can serve as a versatile precursor. google.com

Approaches to 3,3,3-Trifluoropropionic Acid via Oxidation of Aldehydes

The oxidation of 3,3,3-trifluoropropionaldehyde provides a direct route to 3,3,3-trifluoropropionic acid. google.comsigmaaldrich.com A common method involves the use of an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. google.com This reaction is environmentally friendly as the main byproduct is water. google.com The catalyst can be a protic acid like sulfuric acid or a solid super-strong acid. google.com The reaction is typically carried out by heating the aldehyde with hydrogen peroxide. google.com

Alternatively, hydrolysis of nitriles can also yield carboxylic acids. For example, 3,3,3-trifluoro-2,2-dimethylpropanenitrile can be hydrolyzed using a sodium hydroxide (B78521) solution to produce 3,3,3-trifluoro-2,2-dimethylpropionic acid. chemicalbook.com

Table 2: Key Trifluoropropyl-Containing Precursors and Their Synthesis

| Precursor | Synthetic Approach | Key Reagents |

| 3,3,3-Trifluoropropionaldehyde | Reaction of fluorinated building blocks with vinyl ethers researchgate.net | (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene, phenols, base researchgate.net |

| 3,3,3-Trifluoropropyne | Dehydrohalogenation of 1-chloro-3,3,3-trifluoropropene google.com | 1-chloro-3,3,3-trifluoropropene, potassium tert-butoxide google.com |

| 3,3,3-Trifluoropropionic Acid | Oxidation of 3,3,3-trifluoropropionaldehyde google.com | 3,3,3-trifluoropropionaldehyde, hydrogen peroxide, catalyst google.com |

Formation of Fluorinated Alkyl Chains for Boron Conjugation

The synthesis of fluorinated organoboron compounds, including this compound, relies on the initial formation of suitable fluorinated alkyl chains. acs.org These chains serve as precursors that are subsequently conjugated with a boron-containing moiety. A common strategy involves the preparation of 3,3,3-trifluoropropyl halides, which can then undergo reactions to introduce the boronic acid or boronate ester functionality.

One approach to obtaining the 3,3,3-trifluoropropyl group is through the hydrolysis of 1-chloro-3,3,3-trifluoropropene. This reaction can yield 3,3,3-trifluoropropionaldehyde, a key intermediate. google.com The aldehyde can then be reduced to the corresponding alcohol and subsequently converted to a halide.

Derivatization Strategies for this compound

This compound can be converted into various derivatives to enhance its stability, modify its reactivity, or incorporate it into larger molecular structures. These derivatization strategies are crucial for its application in diverse fields, from organic synthesis to materials science.

Conversion to Potassium Trifluoroborates

A significant derivatization of boronic acids, including this compound, is its conversion to the corresponding potassium trifluoroborate salt. sigmaaldrich.comresearchgate.net This transformation is typically achieved by treating the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). nih.gov The resulting trifluoroborate salts are generally more stable, crystalline solids that are easier to handle and purify compared to the parent boronic acids, which can be prone to dehydration to form boroxines. sigmaaldrich.comunimelb.edu.au

The conversion process is often straightforward and high-yielding. For instance, a general method involves stirring the boronic acid with an aqueous solution of KHF₂ in a solvent like methanol. unimelb.edu.au The enhanced stability of trifluoroborates makes them valuable reagents in various chemical transformations, including cross-coupling reactions. sigmaaldrich.comnih.gov

Table 1: Comparison of Boronic Acids and Potassium Trifluoroborates

| Feature | Boronic Acids | Potassium Trifluoroborates |

|---|---|---|

| Stability | Often unstable, prone to dehydration sigmaaldrich.comunimelb.edu.au | Moisture- and air-stable crystalline solids sigmaaldrich.com |

| Purification | Can be difficult sigmaaldrich.com | Generally easier to purify unimelb.edu.au |

| Handling | Can be challenging due to instability unimelb.edu.au | Easier to handle |

| Reactivity | Versatile reagents | Superior reactivity in some cross-coupling reactions bristol.ac.uk |

Formation of Boronate Esters (e.g., Dioxaborolanes, Dioxaborinanes)

This compound readily reacts with diols to form cyclic boronate esters, such as dioxaborolanes (from 1,2-diols like pinacol) and dioxaborinanes (from 1,3-diols). unimelb.edu.ausigmaaldrich.com This esterification is a reversible process and serves as a common protecting group strategy for boronic acids. unimelb.edu.aunih.gov The formation of boronate esters can enhance the stability of the boron moiety and modulate its reactivity. sigmaaldrich.com

The synthesis of boronate esters can be achieved directly from the boronic acid by condensation with a diol, often with the removal of water. researchgate.net Alternatively, boronate esters can be synthesized from potassium trifluoroborates by reaction with a diol in the presence of a Lewis acid like trimethylsilyl (B98337) chloride (TMSCl). unimelb.edu.au This interconversion highlights the versatility of trifluoroborates as intermediates. researchgate.netunimelb.edu.au

Table 2: Common Diols for Boronate Ester Formation

| Diol | Resulting Boronate Ester Ring |

|---|---|

| Ethylene Glycol | Dioxaborolane |

| Pinacol (2,3-Dimethyl-2,3-butanediol) | Pinacol boronate ester (a dioxaborolane) |

| 1,3-Propanediol | Dioxaborinane |

| Neopentyl Glycol (2,2-Dimethyl-1,3-propanediol) | Neopentyl glycol boronate ester (a dioxaborinane) |

Synthesis of Boronate-Linked Copolymers

The ability of boronic acids to form reversible covalent bonds with diols has been exploited in the synthesis of boronate-linked copolymers. researchgate.netnih.gov These polymers can exhibit stimuli-responsive behavior, as the boronate ester linkages can be sensitive to changes in pH or the presence of competitive diols like sugars. scribd.com

This compound can be incorporated into polymer chains as a functional monomer. Copolymerization of a monomer containing the this compound moiety with other monomers can lead to the formation of well-defined block copolymers. researchgate.net Alternatively, polymers can be synthesized by the three-component reaction of a diboronic acid, a diol, and a linker molecule, leading to the formation of boronate ester polymers. researchgate.net The properties of these copolymers can be tuned by the choice of comonomers and the nature of the boronate ester linkage.

The synthesis of these polymers often involves techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for good control over the polymer architecture. researchgate.net The resulting boronic acid-containing polymers have potential applications in areas such as drug delivery, sensing, and self-healing materials. nih.govscribd.com

Advanced Characterization and Spectroscopic Analysis of 3,3,3 Trifluoropropyl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of (3,3,3-Trifluoropropyl)boronic acid, providing a detailed atom-by-atom map of the molecule.

Proton (¹H) NMR for Aliphatic and Boronic Acid Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the propyl chain and the boronic acid group. The aliphatic region would feature two multiplets. The protons on the carbon adjacent to the trifluoromethyl group (C-3) would appear as a quartet due to coupling with the three fluorine atoms. The protons on the carbon adjacent to the boron atom (C-1) would likely appear as a triplet, coupled to the neighboring methylene (B1212753) protons.

The protons of the boronic acid, -B(OH)₂, typically appear as a broad singlet. Its chemical shift and visibility can be highly dependent on the solvent, concentration, and presence of water, often exchanging with deuterium (B1214612) in deuterated solvents, which can lead to its disappearance from the spectrum. In some cases, boronic acids can form cyclic anhydride (B1165640) trimers, known as boroxines, which can complicate the spectrum by showing multiple sets of signals. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₂-B | ~0.8 - 1.2 | Triplet |

| CF₃-CH₂ | ~2.2 - 2.6 | Quartet |

| B(OH)₂ | Variable, broad | Singlet |

Note: Predicted values are based on general principles and data for structurally related compounds.

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive and informative technique for analyzing the trifluoromethyl (CF₃) group. For this compound, the spectrum is expected to show a single signal for the three equivalent fluorine atoms. This signal would appear as a triplet, due to coupling with the two adjacent protons of the methylene (CH₂) group. The chemical shift is characteristic for a CF₃ group attached to a saturated carbon chain. rsc.orgnih.gov Based on data for similar structures, the chemical shift is anticipated to be in the range of -65 to -75 ppm relative to a standard like CFCl₃. colorado.edu

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CF₃ | ~ -66 | Triplet | ~10-12 |

Note: Predicted values are based on data for structurally related trifluoropropyl compounds.

Boron (¹¹B) NMR for Boron Environment Elucidation

¹¹B NMR spectroscopy is crucial for directly observing the boron atom and determining its coordination environment. Boron has two NMR-active isotopes, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance), with ¹¹B being the more commonly used nucleus due to its higher sensitivity and sharper signals. nih.gov For tricoordinate alkylboronic acids, a characteristic broad signal is expected in the ¹¹B NMR spectrum. nih.govrsc.org The chemical shift for alkylboronic acids typically falls in the range of +28 to +33 ppm. sdsu.eduresearchgate.net The formation of boronate esters or tetracoordinate boronate species would result in a significant upfield shift. sdsu.eduacs.org

Table 3: Typical ¹¹B NMR Chemical Shift Ranges

| Boron Species | Typical Chemical Shift (δ, ppm) |

| Alkylboronic Acids (R-B(OH)₂) | +28 to +33 |

| Alkylboronate Esters (e.g., pinacol) | +30 to +35 |

| Tetracoordinate Boronates ([R-B(OH)₃]⁻) | +5 to +10 |

Source: General data for organoboron compounds. sdsu.eduresearchgate.net

Carbon (¹³C) NMR for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, three distinct signals are expected for the propyl chain. The carbon of the CF₃ group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). The adjacent methylene carbon (C-2) will also exhibit splitting, appearing as a quartet due to two-bond coupling to the fluorines (²JCF). The carbon atom directly bonded to the boron (C-1) is often observed as a broad signal, and in some cases, it may not be detected at all due to the quadrupolar relaxation effect of the boron nucleus. researchgate.netrsc.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 (CH₂-B) | ~15 - 25 | Broad Singlet | - |

| C-2 (CF₃-CH₂) | ~35 | Quartet | ²JCF ~25-30 |

| C-3 (CF₃) | ~127 | Quartet | ¹JCF ~275-280 |

Note: Predicted values are based on general principles and data for structurally related compounds. nih.govthieme-connect.de

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound. HRMS, in particular, provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

Ionization Techniques and Fragmentation Pathways

The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to dehydrate and form cyclic trimers (boroxines). researchgate.netnih.gov Soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed to minimize in-source fragmentation and observe the molecular ion. nih.govrsc.org

In the mass spectrum, the molecular ion [M+H]⁺ would be observed. A common fragmentation pathway for boronic acids is the loss of one or two molecules of water from the molecular ion, leading to peaks at [M+H-H₂O]⁺ and [M+H-2H₂O]⁺. Cleavage of the alkyl chain is also possible. wikipedia.orgchemguide.co.uk The presence of the trifluoromethyl group can lead to characteristic fragmentation patterns, including the loss of CF₃ or related fragments. The isotopic signature of boron (¹⁰B and ¹¹B) results in a characteristic pattern for boron-containing ions in the mass spectrum, which aids in their identification. acs.org

Table 5: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M+H-H₂O]⁺ | Loss of one water molecule |

| [M+H-2H₂O]⁺ | Loss of two water molecules (boronyl cation) |

| [M-B(OH)₂]⁺ | Loss of the boronic acid group |

| [M-CF₃]⁺ | Loss of the trifluoromethyl group |

Note: Predicted fragmentation is based on general fragmentation patterns of alkylboronic acids. libretexts.orgnih.gov

Precise Mass Determination and Molecular Formula Confirmation

Precise mass determination is a critical step in the characterization of a chemical compound, providing confirmation of its elemental composition. For this compound, this would be achieved using high-resolution mass spectrometry (HRMS).

Typically, electrospray ionization (ESI) is a favored technique for the analysis of polar molecules like boronic acids. nih.govrsc.org The analysis would likely be performed in negative ion mode, as boronic acids can readily form anionic species such as [M-H]⁻ or adducts with solvents. The high-resolution mass analyzer, for instance, a time-of-flight (TOF) or Orbitrap instrument, measures the mass-to-charge ratio (m/z) of the ion with very high accuracy, typically to within 5 parts per million (ppm). rsc.org

The experimentally measured accurate mass would then be compared against the calculated theoretical exact mass of the proposed molecular formula, C3H6BF3O2. The close agreement between the experimental and theoretical mass would serve to confirm the molecular formula.

Table 1: Hypothetical Precise Mass Determination Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C3H6BF3O2 |

| Calculated Exact Mass | 141.0416 |

| Ionization Mode | ESI- |

| Observed Ion | [M-H]⁻ |

| Hypothetical Measured m/z | 141.0414 |

| Mass Difference (mDa) | 0.2 |

| Error (ppm) | 1.4 |

This table is illustrative and contains hypothetical data.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov To perform this analysis on this compound, a high-quality single crystal of the compound would be required.

The crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern of spots is collected, and the intensities of these reflections are measured. nih.gov This data allows for the determination of the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. nih.gov Subsequent data processing and structure refinement would yield a detailed model of the molecule, including precise bond lengths, bond angles, and torsion angles. For boronic acids, this technique reveals the geometry at the boron center (typically trigonal planar) and the nature of intermolecular interactions, such as hydrogen bonding between the boronic acid hydroxyl groups, which often leads to the formation of dimers or extended networks in the crystal lattice. researchgate.net

As of this writing, a crystal structure for this compound has not been deposited in public crystallographic databases.

Computational Chemistry in Spectroscopic Prediction and Structural Validation

Computational chemistry provides powerful tools for predicting spectroscopic properties and validating experimental findings. These methods are particularly valuable when experimental data is scarce or for interpreting complex spectra.

Prediction of NMR Chemical Shifts and Coupling Constants

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict NMR parameters. bohrium.comgithub.iorsc.org The process for this compound would involve:

Conformational Search: Identifying the low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each significant conformer.

NMR Calculation: Using a suitable functional and basis set (e.g., B3LYP/6-31G(d)) to calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹¹B). github.io

Data Processing: The calculated shieldings are converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

These predicted spectra can aid in the assignment of experimental spectra. For this compound, particular attention would be paid to the ¹⁹F NMR spectrum, which would be characteristic of the -CF₃ group, and the ¹¹B NMR spectrum, which would confirm the chemical environment of the boron atom. acs.org The predicted proton and carbon chemical shifts and coupling constants would help to fully assign the propyl chain's structure.

Table 2: Illustrative Predicted vs. Experimental NMR Data Table Structure

| Atom | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|

| H1 (CH₂-B) | Calculated Value | Calculated Value |

| H2 (CH₂-CF₃) | Calculated Value | Calculated Value |

| C1 (CH₂-B) | Calculated Value | Calculated Value |

| C2 (CH₂-CF₃) | Calculated Value | Calculated Value |

| C3 (CF₃) | Calculated Value | Calculated Value |

| ¹¹B | Calculated Value | N/A |

| ¹⁹F | Calculated Value | Calculated Value |

This table illustrates the type of data generated from computational NMR predictions; specific values for the target compound are not available.

Calculation of Predicted Collision Cross Section (CCS) Values

Collision Cross Section (CCS) is a measure of an ion's size and shape in the gas phase, determined by ion mobility spectrometry (IMS). nih.gov It serves as an additional identifier to complement mass-to-charge ratio and retention time. Predicting CCS values computationally has become an important tool, especially for identifying unknown compounds. acs.orgbiorxiv.org

Various machine learning and computational models (such as AllCCS, CCSBase, and IMPACT) are available to predict CCS values based on a molecule's structure. nih.govacs.org For this compound, a 3D structure of the relevant ion (e.g., [M-H]⁻) would be used as input for these prediction tools. The resulting predicted CCS value (in Ų) could then be compared with an experimental value if one were measured. It is noted in the literature that predicting CCS values for highly fluorinated compounds can sometimes present challenges for certain models, potentially due to a lack of similarly fluorinated compounds in the training datasets. nih.govresearchgate.net

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

Applications of 3,3,3 Trifluoropropyl Boronic Acid in Diverse Scientific Fields

Strategic Applications in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, this compound is a valuable reagent and building block, facilitating the construction of complex molecular architectures through a variety of chemical transformations.

Boronic acids are exceptionally useful building blocks in organic synthesis. nih.gov However, their direct use can be limited by their reactivity with many synthetic reagents. To overcome this, protected forms of boronic acids, such as N-methyliminodiacetic acid (MIDA) boronates, have been developed. These MIDA boronates are stable, compatible with a wide range of common synthetic reagents, and can be easily purified using standard techniques like silica (B1680970) gel chromatography. nih.gov This stability allows them to be carried through multiple synthetic steps before the boronic acid is liberated under mild conditions, enabling the reliable creation of structurally complex molecules from simple boron-containing starting materials. nih.gov This strategy has been successfully applied in the total synthesis of natural products like (+)-crocacin C. nih.gov

Furthermore, boronic acids are key components in fragment-based drug discovery, where small, three-dimensional building blocks are elaborated into more complex potential drug candidates. whiterose.ac.uk For instance, cyclopropyl (B3062369) boronic acid building blocks, protected as MIDA esters, are used in Suzuki-Miyaura cross-coupling reactions to connect with medicinally relevant aryl or heteroaryl fragments. whiterose.ac.uk

One of the most powerful applications of boronic acids is in the formation of carbon-carbon (C-C) bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. whiterose.ac.uknih.gov This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for creating biaryl structures common in drug molecules. whiterose.ac.uk The process involves the reaction of a boronic acid with an organohalide, and it allows for the streamlined, iterative formation of C=C bonds. nih.gov

Boronic acids also facilitate the formation of carbon-heteroatom (C-X) bonds. For example, in certain reactions, an intermediate benzylboronic acid can coordinate with an azide, leading to a 1,2-migration of a carbon substituent to the nitrogen atom. This process results in the formation of a new C-N bond and, after hydrolysis, yields nitrogen-containing heterocycles like pyrrolidines. researchgate.net

The formation of amide bonds is fundamental to the synthesis of peptides and numerous biologically important compounds. rsc.orgluxembourg-bio.com Boronic acids and their derivatives have been developed as effective catalysts for the direct dehydrative condensation of carboxylic acids and amines, which is an environmentally friendly and atom-efficient method for amide synthesis. rsc.org This catalytic approach avoids the need for stoichiometric coupling reagents, with water being the only byproduct. rsc.org

Various boron-based systems have been shown to be effective for this transformation. For instance, a commercially available borate (B1201080) ester, B(OCH2CF3)3, can be used for the direct amidation of unprotected α-amino acids with a range of amines, a method that is scalable to gram quantities. researchgate.net Similarly, other reagents like dichloro(methyl)(3,3,3-trifluoropropyl)silane have been used to activate amino acids for amidation, proceeding with minimal racemization. researchgate.net The versatility of boronic acids extends to solid-phase synthesis, where polystyrene-supported boronic acid catalysts can be used for amide formation and are easily recovered by filtration. nih.gov

Table 1: Boron-Based Reagents in Amide and Peptide Synthesis

| Reagent/Catalyst | Application | Key Features | Reference |

| B(OCH2CF3)3 | Direct amidation of α-amino acids | Protecting-group free; scalable. | researchgate.net |

| Dichloro(methyl)(3,3,3-trifluoropropyl)silane | Amidation of amino acids | Low-to-no racemization; good-to-high yields. | researchgate.net |

| Polystyrene-supported boronic acid | Catalytic amide formation | Heterogeneous catalyst; easily recoverable. | nih.gov |

| Boron trifluoride diethyl etherate | Amide formation from amino acids | Forms a cyclic boron intermediate. | researchgate.net |

The development of methods for stereoselective synthesis is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. Boron chemistry has made significant contributions in this area. A notable example is the rhodium-catalyzed asymmetric hydroboration of α-arylenamides. nih.gov This reaction, using a specific chiral ligand (BI-DIME), produces a range of chiral α-amino tertiary boronic esters in good yields and with excellent enantioselectivities, often up to 99% ee. nih.gov

Beyond creating stereocenters adjacent to the boron group, research has also focused on synthesizing compounds where the boron atom itself is the stereogenic center. rsc.orgrsc.org These four-coordinate, chiral organoboron compounds have unique chemical and optical properties. rsc.org The synthesis of these boron-stereogenic molecules, while challenging due to concerns about configurational stability, represents an advancing frontier in organoboron chemistry. rsc.orgrsc.org

Table 2: Examples of Stereoselective Syntheses Involving Boronic Acids

| Reaction Type | Substrate | Product | Key Feature | Reference |

| Asymmetric Hydroboration | α-Arylenamides | Chiral α-amino tertiary boronic esters | High enantioselectivity (up to 99% ee). | nih.gov |

| Protodeboronation | Tertiary Boronic Esters | Tertiary Alkyl Stereogenic Centers | Asymmetric synthesis of carbon stereocenters. | researchgate.net |

| Multicomponent Reaction | Boronic acids, salicylaldehydes, hydrazones | Stereogenic-at-boron fluorophores (BOSPYR) | Creates compounds with a chiral boron atom. | rsc.org |

Emerging Roles in Medicinal Chemistry and Chemical Biology

The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (-CF3) group is particularly valued, and (3,3,3-Trifluoropropyl)boronic acid serves as a key reagent for introducing this moiety.

This compound and its analogs are important synthons for incorporating the trifluoromethyl group into pharmacologically active molecules. biosynth.comnih.gov For example, 3-(Trifluoromethyl)phenylboronic acid has been identified as a potent inhibitor of TNF-α release, demonstrating anti-inflammatory potential. biosynth.com

The trifluoromethylation of aryl and heteroaryl boronic acids is a powerful strategy for the late-stage functionalization of bioactive compounds. nih.gov This approach allows for the direct introduction of the -CF3 group into complex molecules at a late stage of the synthesis, which is highly advantageous in drug discovery programs. A practical application of this is the synthesis of an analog of Celecoxib, a well-known anti-inflammatory drug, through the copper-promoted trifluoromethylation of a borylated pyrazole (B372694) precursor. nih.gov This method is also valuable for preparing radiolabeled compounds, such as ¹⁸F-labeled molecules for use as Positron Emission Tomography (PET) imaging agents. nih.gov

Design of Proteasome and Beta-Lactamase Inhibitors with Boronic Acid Moieties

The boronic acid moiety is a key pharmacophore in the design of potent enzyme inhibitors, primarily due to its ability to form stable, reversible covalent bonds with catalytic serine residues in enzyme active sites. This interaction mimics the transition state of substrate hydrolysis, leading to effective inhibition. The incorporation of a (3,3,3-trifluoropropyl) group onto the boronic acid scaffold can significantly enhance inhibitory potency and selectivity.

Proteasome Inhibitors: The proteasome is a multi-catalytic protease complex responsible for degrading intracellular proteins, making it a crucial target in cancer therapy. protheragen.com Clinically approved proteasome inhibitors, such as the dipeptidyl boronic acid-based drug Bortezomib, utilize the boronic acid group as an electrophilic "warhead" that attacks the N-terminal threonine residue of the proteasome's active sites. nih.gov These drugs primarily target the chymotrypsin-like activity of the β5 subunit. protheragen.comnih.gov The design of novel inhibitors often involves modifying the peptide backbone to improve specificity and introducing electron-withdrawing groups to the boronic acid to increase its Lewis acidity and, consequently, its reactivity towards the catalytic residue. The strong electron-withdrawing nature of the trifluoropropyl group in this compound makes it a candidate for enhancing the electrophilicity of the boron atom, potentially leading to more potent proteasome inhibition.

Beta-Lactamase Inhibitors: Bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes, is a major global health threat. Boronic acid derivatives have emerged as a promising class of β-lactamase inhibitors (BLIs). nih.gov They effectively inhibit both serine- and metallo-β-lactamases. nih.govfrontiersin.org Research has demonstrated that boronic acids can be highly potent, with some compounds exhibiting inhibition constants (Kᵢ) in the nanomolar range against key enzymes like AmpC and KPC-2. nih.govmdpi.com For instance, a study using in situ click chemistry identified triazole-based inhibitors derived from an azido-functionalized phenylboronic acid scaffold with Kᵢ values as low as 140 nM against AmpC. mdpi.com Another boronic acid derivative, SM23, was found to be a powerful inhibitor of the P. aeruginosa class C β-lactamase PDC-3. frontiersin.org The incorporation of the (3,3,3-trifluoropropyl) group is a strategic approach to fine-tune the electronic properties of the boronic acid warhead, aiming to optimize binding affinity and inhibitory kinetics against a broad spectrum of β-lactamases.

| Inhibitor Class | Target Enzyme | Key Boronic Acid Scaffold Example | Reported Inhibition (Kᵢ) | Reference |

| Proteasome Inhibitor | 20S Proteasome (β5 subunit) | Dipeptidyl boronic acid (e.g., Bortezomib) | Potent, clinical efficacy | nih.gov |

| β-Lactamase Inhibitor | AmpC (Class C) | (3-azidomethylphenyl)boronic acid-derived triazole | 140 nM | mdpi.com |

| β-Lactamase Inhibitor | KPC-2 (Class A) | (3-azidomethylphenyl)boronic acid-derived triazole | 730 nM | mdpi.com |

| β-Lactamase Inhibitor | PDC-3 (Class C) | SM23 | 4 nM | frontiersin.org |

Enhancing Bioavailability and Metabolic Stability through Fluorination

The introduction of fluorine atoms into drug candidates is a widely adopted strategy in medicinal chemistry to improve pharmacokinetic properties. acs.org Fluorination can profoundly influence a molecule's lipophilicity, pKa, and conformation, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The trifluoromethyl (CF₃) group, as present in this compound, is particularly effective at enhancing metabolic stability. mdpi.com Carbon-hydrogen bonds are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, a primary pathway for drug metabolism. Replacing a metabolically vulnerable methyl or methylene (B1212753) group with a CF₃ group can block this oxidation, thereby increasing the drug's half-life and oral bioavailability. mdpi.comchemrxiv.org

Furthermore, fluorination increases the acidity of boronic acids. nih.gov While phenylboronic acid has a pKa of 8.86, the introduction of electron-withdrawing fluorine substituents can significantly lower this value. nih.gov This modulation of acidity is crucial, as the binding affinity of boronic acids to their biological targets (like enzymes or diol-containing molecules) is often pH-dependent. An increased Lewis acidity can lead to stronger binding interactions at physiological pH. nih.govnih.gov Strategic fluorination has been successfully used to develop inhibitors with improved metabolic stability and oral bioavailability, demonstrating the potential benefits of using fluorinated building blocks like this compound in drug discovery. mdpi.comchemrxiv.org

| Property | Effect of Fluorination (e.g., -CF₃ group) | Impact on Drug Development | Reference |

| Metabolic Stability | Blocks oxidation by CYP450 enzymes at the site of fluorination. | Increased drug half-life, improved oral bioavailability. | acs.orgmdpi.com |

| Acidity (pKa) | Increases Lewis acidity of the boron atom. | Enhanced binding affinity to biological targets at physiological pH. | nih.gov |

| Bioavailability | Can improve membrane permeability and reduce metabolic clearance. | Higher systemic exposure after oral administration. | acs.orgmdpi.com |

| Binding Efficacy | Can lead to stronger interactions with target proteins. | Increased drug potency. | acs.org |

Molecular Recognition and Sensing of Biological Analytes

Boronic acids are exceptional tools for molecular recognition, distinguished by their unique ability to form reversible covalent bonds with 1,2- and 1,3-cis-diols. nih.govnju.edu.cn This interaction, which results in the formation of stable five- or six-membered cyclic boronate esters, is the foundation for their use as synthetic receptors for a wide array of biologically significant molecules that feature diol motifs. nih.govresearchgate.net

The primary targets for boronic acid-based recognition include saccharides such as glucose, fructose, and galactose, which are ubiquitous in biological systems. nih.gov This recognition capability mimics that of lectins, a class of proteins that naturally bind to carbohydrates. nju.edu.cn Consequently, boronic acids are used to detect and separate saccharides, glycoproteins, and even whole cells by targeting the sugar molecules on their surfaces. nih.govdntb.gov.ua For example, boronic acid-functionalized materials have been developed to selectively recognize and bind to the Thomsen-Friedenreich disaccharide, a known tumor biomarker, highlighting their potential in cancer diagnostics. nih.gov

The trifluoropropyl group in this compound plays a critical role in modulating this recognition process. The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, which generally strengthens the boronic acid-diol interaction and can lower the pH at which optimal binding occurs. nih.gov This enhanced affinity and altered pH profile can be exploited to design more sensitive and selective chemical sensors and separation materials for biological analytes. nih.gov

Innovative Uses in Materials Science and Engineering

Fabrication of Functional Materials with Tailored Properties

The unique combination of a reactive boronic acid head and a stable, hydrophobic fluorinated tail makes this compound a valuable building block for creating advanced functional materials. Fluorinated compounds are prized in materials science for their high thermal stability, chemical inertness, and low surface energy. acs.org When integrated into materials, the trifluoropropyl group can impart these desirable properties.

One innovative application is the fabrication of functional porous materials. nih.gov For instance, monoliths functionalized with boronic acid groups have been synthesized for the specific recognition and separation of compounds containing cis-diol groups, such as glucose. nih.gov By using a precursor like this compound, one could create a material that not only possesses selective binding capabilities but also exhibits enhanced hydrophobic and oleophobic properties, making it suitable for use in complex matrices or as a robust stationary phase in chromatography. The boronic acid moiety can also act as a crosslinking agent, enabling the formation of three-dimensional polymer networks with tunable mechanical and chemical properties. unc.edu.ar This allows for the design of "smart" materials that can respond to specific analytes like sugars or to changes in pH.

Polymer Modification and Synthesis (e.g., Fluorinated Silicones, Polysilsesquioxanes)

The (3,3,3-trifluoropropyl) group is a cornerstone of a major class of specialty polymers: fluorosilicones. Poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS) is a high-performance elastomer known for its exceptional resistance to non-polar solvents, fuels, and oils, as well as its stability across a wide range of temperatures. nih.gov It is typically synthesized via the anionic ring-opening polymerization of cyclic monomers like 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D₃F). nih.govresearchgate.net These properties make fluorosilicone rubber an essential material for seals, gaskets, and coatings in the aerospace and automotive industries. nih.gov

The synthesis of polysilsesquioxanes (POSS) containing boron represents another frontier. nih.gov POSS are hybrid organic-inorganic compounds with a cage-like silica core and organic substituents. nih.gov Functionalization of POSS with boronic acid moieties can be achieved through methods like hydrosilylation. nih.gov Incorporating a this compound derivative into a POSS structure would create a novel hybrid nanomaterial combining the thermal stability and rigid structure of the silsesquioxane core, the chemical reactivity of the boronic acid, and the unique surface properties conferred by the fluorinated alkyl chain. Such materials could find applications as advanced coatings, catalysts, or components in polymer nanocomposites.

| Polymer Type | Key Monomer/Precursor | Synthesis Method | Key Properties | Applications | Reference |

| Fluorinated Silicone (PTFPMS) | 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D₃F) | Anionic Ring-Opening Polymerization | Oil, fuel, solvent resistance; thermal stability. | Aerospace/automotive seals, coatings, defoamers. | researchgate.net, nih.gov |

| Boron-Functionalized Polysilsesquioxane (POSS) | Hydridosilsesquioxane and an olefinic borane | Hydrosilylation | Thermal stability, defined nanostructure, reactive sites. | Advanced coatings, catalysts, hybrid materials. | nih.gov |

Development of Boronic Acid-Based Recognition Elements in Biosensors

A biosensor consists of three main components: a biorecognition element (bioreceptor) that provides specificity, a transducer that converts the binding event into a measurable signal, and a signal processing unit. researchgate.net Boronic acid-based materials have become highly valuable as synthetic biorecognition elements due to their specific and reversible binding to cis-diols. dntb.gov.uanih.gov This allows them to target a wide range of biological species, including glycans, glycoproteins, ribonucleic acids, bacteria, and even tumor cells, without the stability and cost issues associated with natural receptors like antibodies or enzymes. nju.edu.cnnih.gov

In a biosensor, the boronic acid group is typically immobilized on a surface or integrated into a polymer matrix. nih.gov When the target analyte (e.g., glucose) binds to the boronic acid, it causes a detectable change in the system, which can be measured by various transduction methods, including optical (fluorescence), electrochemical, or piezoelectric signals. researchgate.net

Detection of cis-Diol Containing Species (Sugars, Glycans, Glycoproteins)

The fundamental principle behind the use of this compound in detecting sugars, glycans, and glycoproteins is its ability to form reversible covalent bonds with cis-diol functionalities present in these molecules. nih.govrsc.org Boronic acids, as Lewis acids, react with the 1,2- or 1,3-diol groups of carbohydrates in aqueous solutions to form stable five- or six-membered cyclic esters. nih.govnih.gov This interaction is the cornerstone of its application as a recognition element in various detection systems.

The binding process is a reversible equilibrium, which makes it ideal for sensor design. nih.gov The strength of this binding, or affinity, is a critical parameter and can be influenced by factors such as pH and the specific structure of both the boronic acid and the sugar molecule. nih.gov For instance, monosaccharides in their furanose form are often highly favored for binding. nih.gov The electron-withdrawing nature of the trifluoropropyl group in this compound can significantly affect the pKa of the boronic acid, thereby influencing the pH range over which it can effectively bind to diols. This tailored reactivity is crucial for applications under physiological conditions.

Research in this area often focuses on creating a library of boronic acid scaffolds to design chemosensors capable of identifying specific carbohydrate-based biomarkers. bohrium.com The interaction between the boronic acid and the sugar can be transduced into a measurable signal, forming the basis of detection platforms. rsc.org

Integration into Fluorescent and Electrochemical Sensing Platforms

The ability of this compound to bind with cis-diols is leveraged in the construction of sophisticated sensing platforms, primarily fluorescent and electrochemical sensors. nih.govecnu.edu.cn These sensors are designed to produce a quantifiable signal change upon the binding event.

Fluorescent Sensors: In fluorescent sensing, the this compound moiety is typically appended to a fluorophore—a molecule that emits light after absorbing it at a specific wavelength. nih.gov The binding of a cis-diol-containing analyte, such as a sugar or glycoprotein (B1211001), to the boronic acid causes a change in the electronic environment of the fluorophore. nih.gov This alteration can lead to a detectable change in the fluorescence properties, such as intensity (quenching or enhancement) or a shift in the emission wavelength. nih.govnih.gov This phenomenon, known as photoinduced electron transfer (PET), is a common mechanism in such sensors. The development of these sensors is a significant area of research, with efforts aimed at improving selectivity, sensitivity, and response time for detecting biologically important molecules. nih.govbohrium.com

Electrochemical Sensors: In the realm of electrochemical sensing, this compound is used to modify electrode surfaces. ecnu.edu.cn When a target glycoprotein or glycan binds to the boronic acid on the electrode, it alters the properties of the electrode-solution interface. nih.govrsc.org This change can be measured using techniques like electrochemical impedance spectroscopy (EIS), which probes the resistance and capacitance of the interface. nih.gov The binding of the bulky glycoprotein, for example, can impede the transfer of electrons from a redox probe in the solution to the electrode surface, leading to a measurable change in impedance. nih.govrsc.org This approach allows for the highly sensitive, label-free detection of glycoproteins and other cis-diol species. rsc.orgmdpi.com

The selection of this compound for these platforms is driven by the specific properties conferred by the trifluoropropyl group, which can enhance binding affinity and stability, making the resulting sensors more robust and sensitive.

Computational and Theoretical Investigations of 3,3,3 Trifluoropropyl Boronic Acid

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the electronic structure and reactivity of molecules like (3,3,3-Trifluoropropyl)boronic acid. These studies help in understanding how the compound behaves in chemical reactions.

Computational studies have been instrumental in mapping out the step-by-step mechanisms of reactions involving boronic acids. For instance, in palladium-catalyzed cross-coupling reactions, DFT calculations can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. researchgate.net While specific studies focusing solely on this compound are not extensively documented in publicly available literature, the principles derived from studies on similar boronic acids are applicable. These studies suggest that the transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-determining step. researchgate.netnih.gov The transition state for this step involves a bridging hydroxide (B78521) or other base between the boron and palladium atoms. researchgate.net The electron-withdrawing nature of the trifluoropropyl group is expected to influence the energetics of this transition state, potentially affecting reaction rates and efficiency.

In boron-catalyzed reactions, such as direct amidations, computational investigations have revealed the importance of B-O-B linkages and B-N interactions in the catalytic cycle. rsc.org These studies propose mechanisms that are consistent with experimental observations, such as the enhanced catalytic activity of certain boronic acids. rsc.org The activation free energies for key transition states in these catalytic amidation reactions have been calculated to be in the range of 21-25 kcal/mol. rsc.org

| Reaction Type | Key Mechanistic Step | Computational Method | General Findings |

| Suzuki-Miyaura Coupling | Transmetalation | DFT (BP86/6-31G) | Identification of neutral and anionic catalytic cycles; bridging base in transition state. researchgate.net |

| Catalytic Amidation | Amine/Carboxylic Acid Activation | DFT | Importance of B-O-B and B-N interactions; characterization of intermediates. rsc.org |

This table summarizes general findings from computational studies on boronic acid reactivity, which can be extrapolated to understand the behavior of this compound.

Analyzing the complete energy landscape of a catalytic cycle provides a deeper understanding of the reaction's feasibility and selectivity. Computational models can calculate the relative energies of reactants, intermediates, transition states, and products. For the Suzuki-Miyaura reaction, DFT studies have shown that both neutral and anionic catalytic pathways have moderate activation energies, consistent with experimental findings. researchgate.net

The energy profile for reactions involving boronic acids can be influenced by factors such as the choice of solvent and the nature of the substituents on the boronic acid. For example, the stability of boronic acids in aqueous media is a critical factor, and computational models have been used to study protodeboronation, a key decomposition pathway. nih.gov The rate of this decomposition is highly dependent on pH and the electronic properties of the aryl group. nih.gov The strong electron-withdrawing effect of the 3,3,3-trifluoropropyl group likely impacts its stability and reactivity profile in such processes.

Molecular Modeling and Dynamics for Conformational Analysis

The three-dimensional shape, or conformation, of this compound is crucial for its interactions with other molecules. Molecular modeling and dynamics simulations are used to explore the different possible conformations and their relative energies. soton.ac.uk These methods can reveal the preferred spatial arrangement of the atoms and how the molecule might change its shape in different environments. rsc.orgmdpi.com

Computational Approaches in Rational Drug Design for Boronic Acid-Containing Ligands

Boronic acids are a prominent class of compounds in drug discovery, with several approved drugs containing this functional group. nih.govberkeley.edu Computational methods play a vital role in the rational design of these drugs. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. osti.govnih.gov This method is widely used to screen virtual libraries of compounds and to understand the key interactions that lead to binding. For boronic acid inhibitors, docking studies can reveal how the boronic acid moiety forms covalent or non-covalent interactions with key amino acid residues in the active site of an enzyme. biorxiv.org

In the context of this compound, docking studies would be used to predict its binding mode to a target protein. The trifluoropropyl group could engage in specific interactions, such as hydrophobic interactions or interactions involving the fluorine atoms, which could contribute to binding affinity and selectivity. For instance, in studies of other boronic acid inhibitors, interactions with key residues like aspartic acid and serine have been identified as crucial for binding. biorxiv.org

Beyond predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for a protein. nih.govscfbio-iitd.res.in This is often done using scoring functions in docking programs or more rigorous methods like free energy perturbation or molecular mechanics with generalized Born and surface area solvation (MM/GBSA). These predictions are crucial for prioritizing compounds for synthesis and experimental testing.

Structure-activity relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.govnih.gov Computational SAR can be performed by systematically modifying the structure of a lead compound, such as this compound, and calculating the effect of these modifications on binding affinity. For example, a computational study on tyropeptin-boronic acid derivatives generated 3D-QSAR models to identify key structural features responsible for their proteasome inhibitory activity. researchgate.net Such models can guide the design of more potent and selective inhibitors. The insights gained from these computational predictions can significantly accelerate the drug discovery process. researchgate.net

| Computational Method | Application in Drug Design | Information Gained for this compound |

| Molecular Docking | Predicts binding mode of a ligand in a protein's active site. | Preferred orientation and key interactions with target protein residues. osti.govbiorxiv.org |

| Binding Affinity Prediction | Estimates the strength of ligand-protein binding. | Quantitative measure of potential efficacy as an inhibitor. nih.govscfbio-iitd.res.in |

| Structure-Activity Relationship (SAR) | Relates chemical structure to biological activity. | Guidance for optimizing the structure to improve potency and selectivity. nih.govresearchgate.net |

This table outlines the application of various computational methods in the rational drug design of ligands like this compound.

Studies on the Oxidative Stability of Boronic Acids and Strategies for Enhancement

Mechanistic Understanding of Boronic Acid Oxidation

The oxidation of boronic acids is a process that has been the subject of detailed mechanistic studies. In a physiological environment, boronic acids can be oxidized by reactive oxygen species at rates comparable to those of thiols. pnas.orgnih.govmit.edu The generally accepted mechanism involves the following key steps:

Attack by a Nucleophilic Oxidant: The empty p-orbital on the sp²-hybridized boron atom makes it susceptible to attack by nucleophilic species, such as the oxygen atom of a reactive oxygen species (ROS). pnas.orgpnas.org

Formation of a Boronate Intermediate: This initial attack forms a tetracoordinate boronate species.

The 1,2-Migration: The rate-limiting step of the oxidation is believed to be the migration of the organic group (in this case, the 3,3,3-trifluoropropyl group) from the boron atom to the adjacent oxygen atom. pnas.orgpnas.orgnih.gov This is described as a 1,2-shift.

Hydrolysis: The resulting borate (B1201080) ester is labile and undergoes rapid hydrolysis to yield the corresponding alcohol ((3,3,3-Trifluoropropyl)methanol) and boric acid. pnas.orgpnas.org

Computational analyses have revealed a crucial electronic detail of the rate-limiting 1,2-shift: the boron atom becomes more electron-deficient in the transition state of this step. pnas.orgnih.govnih.gov This insight is fundamental to the development of strategies aimed at enhancing oxidative stability. By modulating the electron density at the boron center, it is possible to influence the kinetics of this critical step. Specifically, by making the boron atom inherently more electron-deficient in the ground state, the energetic barrier to reaching the even more electron-deficient transition state is increased, thus slowing the rate of oxidation. pnas.orgpnas.org

The trifluoromethyl group in this compound is strongly electron-withdrawing. This intrinsic property is expected to decrease the electron density on the boron atom compared to a non-fluorinated alkyl boronic acid, which may confer a degree of enhanced oxidative stability.

Design Principles for Oxidatively Stable Boronates (e.g., Boralactones)

Building on the mechanistic understanding of boronic acid oxidation, researchers have devised several strategies to create more stable derivatives. A prominent and highly successful approach involves the design of intramolecularly coordinated boronate esters, with boralactones being a prime example. pnas.orgnih.govdigitellinc.com

Boralactones:

Boralactones are formed from boronic acids that contain a pendant carboxylic acid group capable of forming a cyclic ester with the boronic acid moiety. pnas.org This intramolecular coordination has a profound effect on the electronic properties and, consequently, the oxidative stability of the boron center.

The design principles for the enhanced stability of boralactones are rooted in stereoelectronic effects:

Diminished Electron Density: The incorporation of a carboxylate group as an intramolecular ligand for the boron atom serves to decrease the electron density on the boron. pnas.orgpnas.org This pre-existing electron deficiency disfavors the formation of the highly electron-deficient transition state of the 1,2-migration, thereby slowing the oxidation rate.

Reduced Stabilization of the Boron p-Orbital: Computational analyses, including Natural Bonding Orbital (NBO) analysis, have shown that the resistance to oxidation in boralactones arises from diminished stabilization of the developing p-orbital on the boron atom in the rate-limiting transition state. pnas.orgnih.govnih.gov The orientational constraints and electronic effects imposed by the carboxyl group are key to this destabilization of the transition state. researchgate.net

Studies have demonstrated that this strategy can lead to a dramatic increase in oxidative stability, with some boralactones showing a 10,000-fold greater resistance to oxidation compared to their parent boronic acids. pnas.orgnih.gov

| Compound Type | Key Structural Feature | Mechanism of Stability Enhancement | Relative Oxidative Stability |

|---|---|---|---|

| Acyclic Boronic Acid | -B(OH)₂ | Baseline | Low |

| Boronate Ester | -B(OR)₂ | Steric hindrance (if R is bulky) | Modest Improvement |

| Boralactone | Intramolecular B-O-C=O | Decreased electron density on boron; Destabilization of oxidation transition state | High (e.g., up to 10,000x) |

Other Strategies:

While boralactones represent a significant advance, other strategies for protecting boronic acids from degradation have also been developed. For instance, the use of N-methyliminodiacetic acid (MIDA) to form a stable boronate ester is a widely adopted method. sigmaaldrich.comnih.gov MIDA boronates are air-stable, crystalline solids that are compatible with a wide range of reaction conditions. nih.gov They can release the active boronic acid in situ under specific conditions, which is particularly useful for handling otherwise unstable boronic acids. nih.gov

These design principles, derived from a combination of experimental and computational studies, provide a clear roadmap for the development of next-generation boronic acid reagents, including derivatives of this compound, with enhanced stability profiles for a broader range of applications.

Future Directions and Emerging Research Avenues for 3,3,3 Trifluoropropyl Boronic Acid

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of (3,3,3-Trifluoropropyl)boronic acid and its derivatives is expected to be heavily influenced by the principles of green and sustainable chemistry. nih.govbath.ac.uk Current methods for preparing boronic acids often involve multi-step procedures that may utilize harsh reagents or generate significant waste. nih.gov Research is anticipated to move towards more direct, atom-economical, and environmentally benign synthetic routes.

Key areas of development will likely include:

Catalytic Borylation: Advancing palladium-catalyzed methods that allow for the direct synthesis of alkylboronic acids from simple precursors. nih.gov The use of underutilized reagents like tetrahydroxydiboron (B82485) [B₂(OH)₄] could provide a more direct route from corresponding alkyl halides. nih.gov

Flow Chemistry: Implementing continuous flow technologies for the synthesis of boronic acids and their esters. Flow chemistry offers enhanced safety, scalability, and efficiency, particularly for reactions involving highly reactive intermediates.

Protecting Group Strategies: Developing more efficient methods for the interconversion of boronic acid protecting groups. The use of trifluoroborates as common intermediates allows for the generation of a variety of protected boronic acids under milder conditions, enhancing their utility in multi-step syntheses. unimelb.edu.au

Expansion of Catalytic Applications in Complex Organic Synthesis

While arylboronic acids are famous for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the catalytic applications of alkylboronic acids, particularly fluorinated ones, are less explored. researchgate.netrsc.org The electron-withdrawing nature of the trifluoromethyl group in this compound is poised to offer unique reactivity profiles.

Future research will likely focus on:

Suzuki-Miyaura Cross-Coupling: Investigating the utility of this compound as a coupling partner in Suzuki-Miyaura reactions to introduce the trifluoropropyl motif into complex organic molecules. This is highly valuable in medicinal chemistry, as trifluoromethyl groups can enhance metabolic stability and binding affinity.

Boronic Acid Catalysis: Exploring the use of this compound itself as a catalyst. The Lewis acidity of the boron center, enhanced by the remote trifluoromethyl group, could be harnessed for a range of organic transformations, including dehydrative reactions and carbonyl activations. researchgate.netrsc.orgnih.gov

Asymmetric Synthesis: Developing chiral variants or using chiral ligands in conjunction with this compound to achieve enantioselective transformations. This would be a significant step towards the synthesis of optically active compounds containing the trifluoropropyl group.

Radical Reactions: Investigating the activation of the C–B bond in this compound to generate alkyl radicals for use in radical-mediated C-C bond formation, a rapidly growing area in synthetic chemistry.

Advanced Materials Design and Functionalization Utilizing its Unique Properties

The incorporation of fluorinated moieties into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. The unique combination of a boronic acid head and a trifluorinated tail in this compound makes it an attractive building block for advanced materials.

Emerging research avenues include:

Functional Polymers: Synthesizing polymers with pendant this compound groups. These materials could find applications as responsive hydrogels, self-healing materials, or in affinity chromatography for the separation of diol-containing compounds.

Surface Modification: Grafting this compound onto surfaces to create materials with tailored properties. For example, modifying silica (B1680970) surfaces with polymers bearing boronic acid termini can be used to study interactions with biological molecules like mucins. rsc.org The trifluoropropyl group would add a strong hydrophobic and lipophobic character to the surface.

Three-Dimensionally Ordered Macroporous (3DOM) Materials: Creating boronate affinity 3DOM materials for the selective separation and enrichment of molecules with cis-diol groups. nih.gov The high surface area and ordered pore structure of 3DOM materials, combined with the specific binding of the boronic acid, could lead to highly efficient separation media. nih.gov

| Potential Application Area | Key Property Conferred by this compound |

| Self-Healing Polymers | Reversible covalent bonding of the boronic acid moiety. |

| Affinity Chromatography | Specific interaction of boronic acid with cis-diols. |

| Hydrophobic Coatings | Hydrophobicity of the trifluoropropyl group. |

| Responsive Hydrogels | pH and diol-responsive nature of the boronic acid group. |

Innovations in Sensing Technologies and Chemical Biology Probes

Boronic acids are well-established as recognition elements in sensors for saccharides and other diol-containing biomolecules. nih.govnih.gov The enhanced Lewis acidity of fluorinated boronic acids can lead to stronger binding and improved sensor performance at physiological pH.

Future innovations are expected in:

Fluorescent Sensors: Designing novel fluorescent probes where the binding of an analyte to the this compound moiety modulates the fluorescence output. The trifluoropropyl group could also serve as a ¹⁹F NMR tag for multimodal sensing.

Electrochemical Sensors: Developing electrochemical sensors based on electrodes functionalized with this compound for the sensitive detection of glucose, catechols, or other biomarkers. nih.gov

Chemical Biology Probes: Creating chemical probes based on this boronic acid to study biological processes. For example, boronic acid-containing molecules can be designed as enzyme inhibitors or to tag and track glycoproteins in living systems.

Mucin-Interacting Surfaces: Leveraging the interaction between boronic acids and the sialic acid residues in mucins to design mucoadhesive or mucopenetrating materials for drug delivery applications. rsc.org The trifluoropropyl group would modulate the hydrophobic/hydrophilic balance, influencing these interactions.

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Discovery and Design

The synergy between experimental work and computational modeling is a powerful tool for accelerating research. rsc.org For this compound, this integrated approach will be crucial for understanding its behavior and designing new applications.

Future research will benefit from:

DFT Studies: Using Density Functional Theory (DFT) to model the electronic structure, acidity, and reaction mechanisms of this compound. biorxiv.org Computational studies can provide insights into transition states and intermediates in catalytic cycles, guiding the design of more efficient catalysts. biorxiv.org

Mechanistic Investigations: Combining experimental techniques (e.g., kinetics, spectroscopy) with computational analysis to elucidate the mechanisms of reactions involving this compound. For instance, understanding the thermodynamics and kinetics of boroxine (B1236090) formation is crucial for controlling its reactivity. researchgate.net

Predictive Modeling: Developing computational models to predict the binding affinities of this compound with various diols, aiding in the rational design of highly selective sensors and affinity materials.

In Silico Screening: Employing computational screening methods to identify potential new applications for this compound in areas like drug discovery, by predicting its interaction with biological targets. rsc.org

The continued exploration of this compound, underpinned by these emerging research avenues, promises to unlock new functionalities and applications, further cementing the role of fluorinated organoborons as indispensable tools in modern science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,3,3-Trifluoropropyl)boronic acid in academic research?

- Methodological Answer : The synthesis of this compound typically involves organoboron coupling reactions, such as Miyaura borylation, using trifluoropropyl precursors. For boronic acid-containing monomers, strategies include direct polymerization of unprotected boronic acids or post-polymerization modification of protected boronate esters . Additionally, the Pudovik reaction has been employed for synthesizing structurally related boronic acid derivatives, offering a pathway for introducing fluorinated alkyl groups .

- Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of the boronic acid group.

- Monitor reaction progress via B NMR or FTIR to confirm boronic acid formation.

Q. How should this compound be stored and handled to maintain stability?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Prolonged exposure to moisture or air leads to anhydride formation, reducing reactivity .

- Handling : Use inert atmospheres (e.g., nitrogen/argon) during weighing and synthesis. Pre-dry solvents (e.g., THF, DCM) to minimize hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- F NMR : Detects trifluoropropyl groups (δ ~ -60 to -70 ppm) and confirms structural integrity.

- B NMR : Identifies boronic acid species (δ ~ 30 ppm) and distinguishes them from boronate esters or anhydrides .

- FTIR : Key peaks include B–O stretching (~1340 cm) and C–F vibrations (~1100–1200 cm) .

Advanced Research Questions

Q. How can copolymerization strategies be applied to incorporate this compound into functional polymers?

- Methodological Answer : Three primary approaches are used:

- Direct Polymerization : Radical or condensation polymerization of unprotected boronic acid monomers. Requires careful pH control to avoid crosslinking.

- Protected Boronate Esters : Polymerize monomers with ester-protected boronic acids (e.g., pinacol esters), followed by deprotection.

- Post-Polymerization Modification : Introduce boronic acid via click chemistry or Suzuki coupling after polymer synthesis .

- Data Table :

| Approach | Advantages | Limitations |

|---|---|---|

| Direct Polymerization | High functional group density | Risk of gelation due to boroxine formation |

| Protected Boronate Esters | Improved solubility and stability | Additional deprotection steps required |

| Post-Polymerization | Modular design flexibility | Lower functionalization efficiency |

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?

- Methodological Answer : Challenges include low volatility for GC analysis and interference from biological/environmental matrices. Solutions:

- Derivatization : Use silylation reagents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) to enhance volatility for GC-MS .

- HPLC-MS : Employ reverse-phase columns (C18) with mobile phases containing 0.1% formic acid to improve ionization efficiency.

- Data Table :

| Method | LOD (ng/mL) | Recovery (%) | Reference |

|---|---|---|---|

| GC-MS (silylated) | 5.2 | 92–98 | |

| HPLC-MS | 1.8 | 85–93 |

Q. What computational methods are used to predict the reactivity and solvation properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize geometry and predict electronic properties. Solvation free energies in water, acetone, and chloroform are modeled using COSMO-RS to assess solubility and reactivity trends. Key findings:

- The trifluoropropyl group increases electrophilicity of the boron center, enhancing Suzuki-Miyaura coupling efficiency.

- Solvation in chloroform stabilizes the boronic acid form, while water promotes anhydride formation .

- Data Table :

| Solvent | ΔG Solvation (kcal/mol) | Reactivity (Relative) |

|---|---|---|

| Water | -3.2 | Low (hydrolysis dominant) |

| Acetone | -1.8 | Moderate |

| Chloroform | -0.5 | High |

Retrosynthesis Analysis